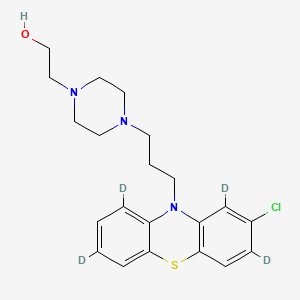

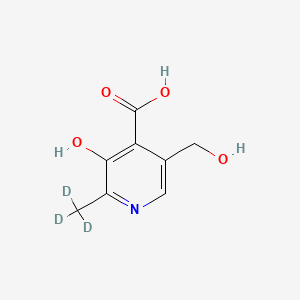

(s)-(-)-Carbidopa-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A compound’s description typically includes its chemical formula, structure, and properties such as its physical state, color, and solubility.

Synthesis Analysis

This involves the methods and reactions used to produce the compound. It can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, density) and chemical properties (such as reactivity, stability).科学的研究の応用

Immunomodulation

- T Cell Activation and Autoimmunity : Carbidopa, commonly used for Parkinson's disease, has shown to inhibit T cell activation both in vitro and in vivo. This suggests its potential use in suppressing T cell-mediated pathologies beyond its traditional application (Zhu et al., 2017).

Cancer Research

- Pancreatic and Liver Cancer : Studies indicate that Carbidopa can act as an activator of the aryl hydrocarbon receptor (AhR), leading to suppression of pancreatic and liver cancer. This is a novel application beyond its use in Parkinson's disease, suggesting a potential re-purposing for cancer treatment (Ogura et al., 2017).

- Prostate Cancer : Carbidopa has been found to suppress prostate cancer via AhR-mediated ubiquitination and degradation of the androgen receptor. This represents a new approach for treating prostate cancer (Chen et al., 2020).

Biochemical Studies

- Optoelectronic and Vibrational Properties : A quantum biochemical study was conducted on Carbidopa, focusing on its optoelectronic and vibrational properties, which are essential for understanding its mechanism of action at the molecular level (Gomes et al., 2017).

Metabolic Effects

- Tryptophan Metabolism in Cancer Cells : Carbidopa alters tryptophan metabolism in breast cancer and melanoma cells. This alteration leads to the formation of a pro-proliferative metabolite, indole-3-acetonitrile, which might contribute to the ineffectiveness of Carbidopa in reducing incidences of breast cancer and melanoma in Parkinson’s disease patients (Duarte et al., 2019).

Pharmacokinetics

- Extended-Release Formulations : Research on extended-release formulations of Carbidopa-Levodopa, such as IPX203, shows a longer duration of pharmacodynamic effect compared to immediate-release formulations. This can lead to better management of symptoms in Parkinson's disease (Modi et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It can include toxicity information, safety precautions, and first aid measures.

将来の方向性

This involves discussing potential future research or applications of the compound. It can include new synthesis methods, potential uses, or areas for further study.

特性

CAS番号 |

1276732-89-8 |

|---|---|

製品名 |

(s)-(-)-Carbidopa-d3 |

分子式 |

C10H11N2O4D3 |

分子量 |

229.25 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

28860-95-9 (unlabelled) |

同義語 |

3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |

タグ |

Carbidopa Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。